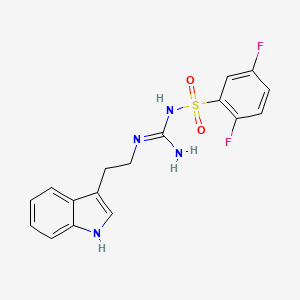

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid

Übersicht

Beschreibung

ERAP1-IN-1 ist eine Verbindung, die als Inhibitor der endoplasmatischen Retikulum-Aminopeptidase 1 (ERAP1) bekannt ist. ERAP1 ist ein Enzym, das am Antigenverarbeitungs- und -präsentationsweg beteiligt ist, vorwiegend im endoplasmatischen Retikulum lokalisiert. Es trimmt Peptide an ihrem N-Terminus und bereitet sie so auf die Präsentation durch MHC-Klasse-I-Moleküle vor. ERAP1-IN-1 hemmt ERAP1 kompetitiv und ist damit ein wertvolles Werkzeug in der wissenschaftlichen Forschung, insbesondere in der Immunologie und Krebsforschung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ERAP1-IN-1 umfasst typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen Vorläufern. Der Syntheseweg umfasst:

Bildung der Kernstruktur: Dies beinhaltet den Aufbau des Kern-Gerüsts durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Modifikationen der funktionellen Gruppen: Einführung spezifischer funktioneller Gruppen, die die inhibitorische Aktivität gegen ERAP1 verstärken.

Reinigung: Die endgültige Verbindung wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von ERAP1-IN-1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft automatisierte Synthese- und Hochdurchsatzreinigungsmethoden. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

ERAP1-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxiden.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom und Nukleophile wie Amine oder Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen könnte.

Wissenschaftliche Forschungsanwendungen

ERAP1-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Sonde verwendet, um die Enzymkinetik und Hemmmechanismen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von ERAP1 bei der Antigenverarbeitung und Immunantwort.

Medizin: Untersucht auf sein Potenzial in der Krebstherapie, insbesondere bei der Verbesserung der Wirksamkeit von Immuntherapien.

Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Wirkstoffen eingesetzt, die auf ERAP1 abzielen.

Wirkmechanismus

ERAP1-IN-1 entfaltet seine Wirkung, indem es kompetitiv das aktive Zentrum von ERAP1 hemmt. Diese Hemmung verhindert, dass ERAP1 Peptide trimmt, wodurch die Präsentation von Antigenen durch MHC-Klasse-I-Moleküle beeinflusst wird. Zu den molekularen Zielstrukturen gehört die Zinkbindungsstelle von ERAP1, die für seine enzymatische Aktivität entscheidend ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ERAP1-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes:

Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

Functional Group Modifications: Introduction of specific functional groups that enhance the inhibitory activity against ERAP1.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of ERAP1-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

ERAP1-IN-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

ERAP1-IN-1 has a wide range of applications in scientific research:

Chemistry: Used as a probe to study enzyme kinetics and inhibition mechanisms.

Biology: Helps in understanding the role of ERAP1 in antigen processing and immune response.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of immunotherapies.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting ERAP1.

Wirkmechanismus

ERAP1-IN-1 exerts its effects by competitively inhibiting the active site of ERAP1. This inhibition prevents ERAP1 from trimming peptides, thereby affecting the presentation of antigens by major histocompatibility complex class I molecules. The molecular targets include the zinc-binding site of ERAP1, which is crucial for its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bestatin: Ein weiterer Inhibitor von Aminopeptidasen, aber weniger spezifisch für ERAP1.

Leucin-Aminopeptidase-Inhibitoren: Zielen auf eine größere Bandbreite an Aminopeptidasen.

ERAP2-Inhibitoren: Hemmen spezifisch die endoplasmatische Retikulum-Aminopeptidase 2, ein enger Verwandter von ERAP1.

Einzigartigkeit von ERAP1-IN-1

ERAP1-IN-1 ist aufgrund seiner hohen Spezifität für ERAP1 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der genauen Rolle dieses Enzyms bei der Immunantwort und Krankheiten macht. Seine Fähigkeit, ERAP1 selektiv zu hemmen, ohne andere Aminopeptidasen zu beeinflussen, unterscheidet es von anderen Inhibitoren.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne melden!

Eigenschaften

IUPAC Name |

4-methoxy-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-12-14(20(21,22)23)6-7-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYXAJZYGMHQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

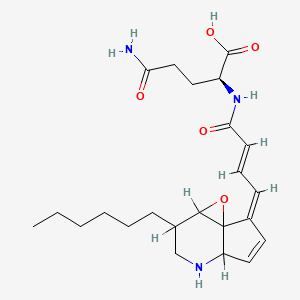

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

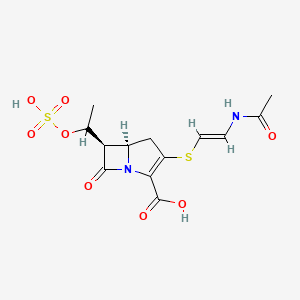

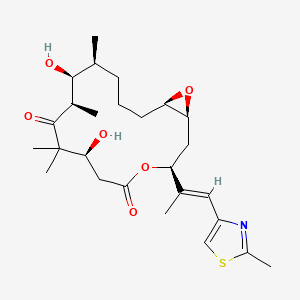

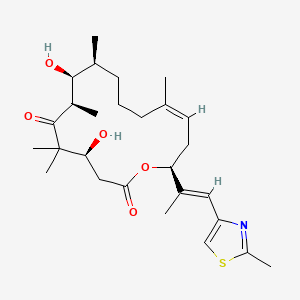

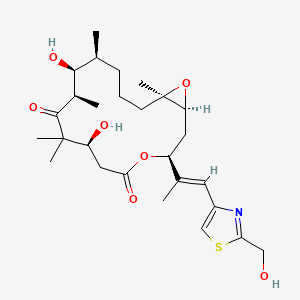

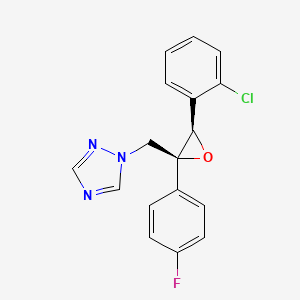

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.